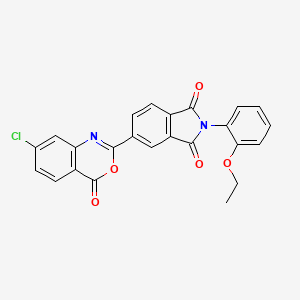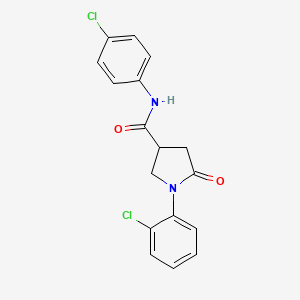
N-(3-bromophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(3-bromophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide involves complex reactions, such as elimination, reduction, and bromination, to create novel non-peptide CCR5 antagonists (H. Bi, 2014). Additionally, the Ugi four-component reaction has been employed to synthesize structurally related N-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, highlighting the versatility and efficiency of modern synthetic methodologies in creating complex molecules (Najmeh Edraki et al., 2015).
Molecular Structure Analysis
Molecular structure analysis, particularly through techniques such as NMR and MS, plays a crucial role in characterizing compounds like N-(3-bromophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide. Studies on similar molecules have demonstrated the importance of conformational analysis in understanding the interaction of these compounds with biological targets, as seen in cannabinoid receptor antagonists (J. Shim et al., 2002).
Chemical Reactions and Properties
Chemical properties of closely related compounds involve interactions with various receptors, indicating potential pharmaceutical applications. For instance, the synthesis of N-aryl piperazine derivatives has been explored for their anti-acetylcholinesterase activity, suggesting a broader scope of chemical reactivity and biological relevance (H. Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the practical applications of a compound. While specific details on N-(3-bromophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide are not readily available, studies on similar molecules emphasize the significance of these properties in drug formulation and delivery.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological systems, are crucial for the potential therapeutic use of compounds. For example, the exploration of N,S-containing heterocycles has provided insights into the synthesis and biological activities of molecules with significant insecticidal and fungicidal properties (Hongwei Zhu et al., 2014).
Applications De Recherche Scientifique
Synthesis of Radiotracers for PET Imaging
Research has demonstrated the feasibility of nucleophilic displacement reactions for synthesizing radiolabeled compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, aimed at studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET) imaging. This method provides a way to explore brain functions and disorders related to the endocannabinoid system with high specificity and radiochemical purity (Katoch-Rouse & Horti, 2003).
Cannabinoid Receptor Antagonists
A series of pyrazole derivatives, including structurally related compounds, has been synthesized to characterize the cannabinoid receptor binding sites, providing insights into the development of pharmacological probes and potential therapeutic agents. These compounds have been found to be potent and specific antagonists for the CB1 receptor, highlighting their potential in studying and possibly treating conditions influenced by the endocannabinoid system (Lan et al., 1999).
Antiarrhythmic Properties
The synthesis of new N-chloracetyl derivatives and their antiarrhythmic properties have been explored, providing a foundation for the development of novel therapeutic agents. These studies contribute to the broader understanding of chemical modifications and their impacts on biological activity, potentially leading to new treatments for cardiac arrhythmias (Markaryan et al., 2006).
Anti-Acetylcholinesterase Activity
Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has revealed significant anti-acetylcholinesterase (anti-AChE) activity, highlighting the potential of these compounds in the development of treatments for neurodegenerative diseases such as Alzheimer's. Modifications to the benzamide moiety have shown to dramatically enhance activity, offering a pathway to more effective antidementia agents (Sugimoto et al., 1990).
Enantioselective Synthesis
The development of catalytic asymmetric bromocyclization of olefinic amides using a C(2)-symmetric mannitol-derived cyclic selenium catalyst illustrates advanced synthesis techniques for producing enantioenriched compounds. This research opens doors to creating molecules with specific stereochemical configurations, which is crucial for the development of drugs with targeted biological activities (Chen, Tan, & Yeung, 2013).
Propriétés
IUPAC Name |
N-(3-bromophenyl)-1-(3-chlorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2O2/c20-15-4-2-6-17(12-15)22-18(24)13-7-9-23(10-8-13)19(25)14-3-1-5-16(21)11-14/h1-6,11-13H,7-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOFCXWHRJZSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)Br)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4008196.png)
![2-[2-nitro-5-(1-piperidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4008203.png)



![N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4008235.png)

![(3,4-dimethoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B4008250.png)
![2-({ethyl[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)benzoic acid](/img/structure/B4008259.png)
![1-benzyl-4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4008265.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 3-nitrobenzoate](/img/structure/B4008281.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4008288.png)
![2,4-dimethyl-N-{4-[(5-methyl-2-furoyl)amino]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B4008290.png)